

Pentachlorophenyl laurate CAS number 3772-94-9 technical data sheet

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Pentachlorophenyl Laurate** (CAS: 3772-94-9)

This technical guide provides a comprehensive overview of **Pentachlorophenyl laurate**, CAS number 3772-94-9, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, safety information, and biological effects, with a focus on its presumed mechanism of action through its hydrolysis to pentachlorophenol.

Chemical and Physical Properties

Pentachlorophenyl laurate is an organochlorine compound notable for its use as a pesticide and biocide.[1] It is a white to off-white solid at room temperature and possesses lipophilic properties due to the laurate hydrocarbon chain, making it soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of Pentachlorophenyl Laurate



Property	Value	Source
CAS Number	3772-94-9	[1]
Molecular Formula	C18H23Cl5O2	[1]
Molecular Weight	448.64 g/mol	[2]
Melting Point	46.5 °C	ECHEMI
Boiling Point	210 °C at 2 Torr	ECHEMI
Flash Point	162 °C	ECHEMI
Density	1.274 g/cm ³	ECHEMI
Solubility	Insoluble in water; Soluble in acetone, esters, and ethers. Slightly soluble in chloroform and hexanes.	ChemBK, ECHEMI
Vapor Pressure	2.0 x 10 ⁻⁶ Pa at 20 °C (estimated)	ECHEMI
LogP	8.77990	ECHEMI
Appearance	White to off-white solid; Brown viscous oil	[1], ChemBK

Table 2: Identifiers for **Pentachlorophenyl Laurate**



Identifier	Value	Source
IUPAC Name	(2,3,4,5,6-pentachlorophenyl) dodecanoate	[2]
Synonyms	Mystox LPL, Pentachlorophenyl dodecanoate, Lauryl pentachlorophenate	[2]
InChI	InChI=1S/C18H23CI5O2/c1-2- 3-4-5-6-7-8-9-10-11-12(24)25- 18- 16(22)14(20)13(19)15(21)17(1 8)23/h2-11H2,1H3	[1]
InChIKey	MKNJWAXSYGAMGJ- UHFFFAOYSA-N	[1]
SMILES	CCCCCCCCCC(=O)OC1= C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl	[2]

Safety and Handling

Pentachlorophenyl laurate is classified as toxic if swallowed and is suspected of causing cancer.[2] It is also very toxic to aquatic life with long-lasting effects.

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Carcinogenicity	1B	H350: May cause cancer
Aquatic Hazard, Acute	1	H400: Very toxic to aquatic life
Aquatic Hazard, Chronic	1	H410: Very toxic to aquatic life with long lasting effects



Handling and Storage: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

Biological Activity and Mechanism of Action

The biological effects of **Pentachlorophenyl laurate** are believed to be closely related to those of pentachlorophenol (PCP), its active metabolite. The drug effect of **Pentachlorophenyl laurate** is similar to pentachlorophenol, though with lower toxicity. It is presumed that in biological systems, the ester bond of **Pentachlorophenyl laurate** is hydrolyzed, releasing pentachlorophenol.

Pentachlorophenol is a known uncoupler of oxidative phosphorylation. Its major toxic metabolite, tetrachlorohydroquinone (TCHQ), is known to generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.

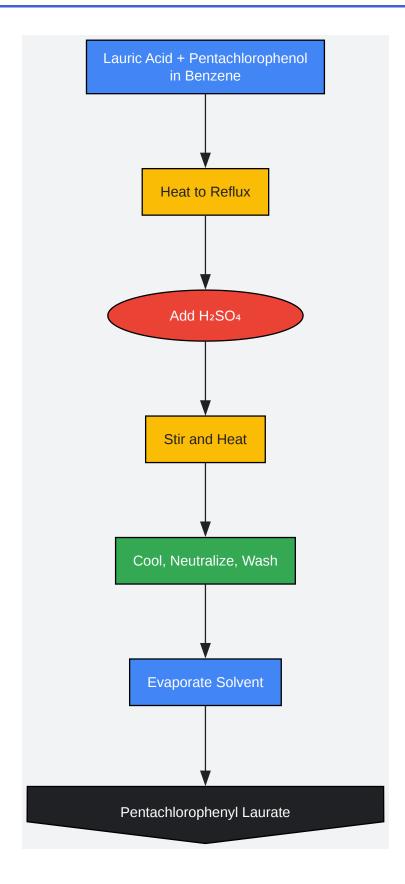
Signaling Pathways of Pentachlorophenol and its Metabolites

The following diagram illustrates the proposed signaling cascade initiated by the metabolites of pentachlorophenol, which are relevant to the biological activity of **Pentachlorophenyl laurate**.









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References

- 1. CAS 3772-94-9: Pentachlorophenyl laurate | CymitQuimica [cymitquimica.com]
- 2. Pentachlorophenyl laurate | C18H23Cl5O2 | CID 62524 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pentachlorophenyl laurate CAS number 3772-94-9 technical data sheet]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679277#pentachlorophenyl-laurate-cas-number-3772-94-9-technical-data-sheet]

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